N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE
Overview
Description
N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is a complex organic compound with a molecular formula of C16H18N2O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE typically involves the acetylation of 4-methoxy-2-nitroaniline. One common method includes reacting 4-methoxy-2-nitroaniline with acetic anhydride in an acetic acid solvent. The reaction mixture is stirred at room temperature for an extended period, usually around 18 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper control of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: The primary product is the corresponding amine.
Substitution: Products depend on the nucleophile used but generally involve the replacement of methoxy groups.
Scientific Research Applications
N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methoxy groups can influence the compound’s solubility and reactivity. The benzamide moiety may interact with proteins and enzymes, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methoxy-2-nitrophenyl)acetamide: Shares similar functional groups but differs in the acetamide moiety.
4-Methoxy-2-nitroaniline: A precursor in the synthesis of the target compound.
4-Hydroxyacetanilide (Acetaminophen): Similar in structure but lacks the nitro group.
Uniqueness
N-(4-METHOXY-2-NITROPHENYL)-3,4,5-TRIMETHOXYBENZAMIDE is unique due to the combination of methoxy, nitro, and benzamide groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methoxy-2-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O7/c1-23-11-5-6-12(13(9-11)19(21)22)18-17(20)10-7-14(24-2)16(26-4)15(8-10)25-3/h5-9H,1-4H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVHKFMZCEACBLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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